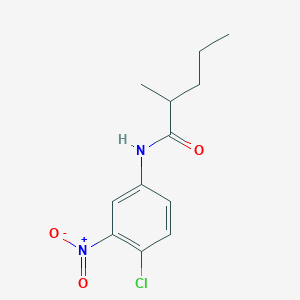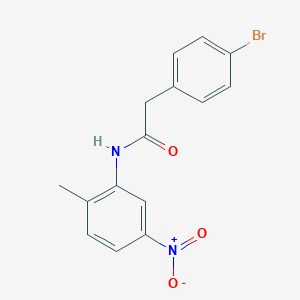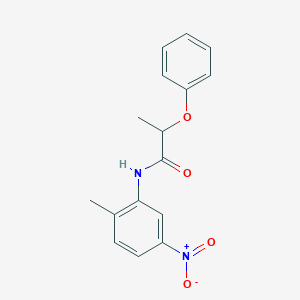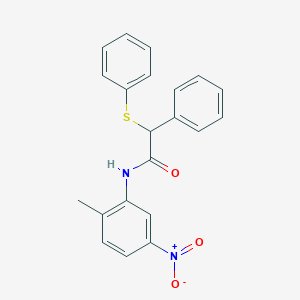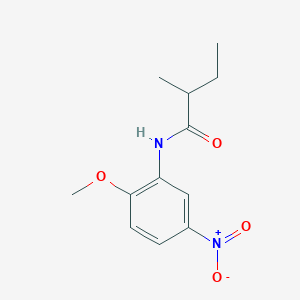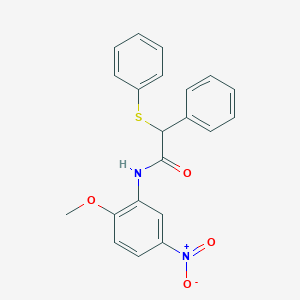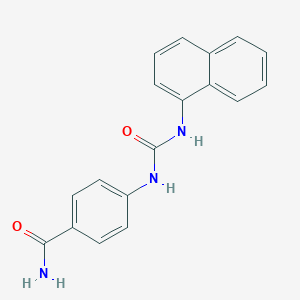![molecular formula C15H13FO3 B410877 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351366-06-8](/img/structure/B410877.png)
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the linear formula C14H11O2F1 . It is a complex organic compound that contains fluorine, oxygen, and other elements .
Molecular Structure Analysis
The molecular structure of “3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde” can be represented by the InChI code: 1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The synthesis of fluorinated benzaldehydes, including analogues closely related to the target compound, has been explored for their applications in medicinal chemistry. For example, fluorinated analogues of combretastatin A-4, synthesized from various fluorinated benzaldehydes, demonstrate significant anticancer properties. These studies highlight the methods for synthesizing fluorinated compounds and their potential therapeutic applications (Lawrence et al., 2003).
Medicinal Chemistry Applications
The exploration of fluorinated compounds in the development of anticancer agents is a notable application. For instance, the synthesis and evaluation of fluorinated combretastatins, derived from similar fluorophenoxymethyl-methoxybenzaldehydes, have been investigated for their in vitro anticancer properties. These studies suggest that the introduction of fluorine atoms into the molecular structure can retain, if not enhance, the cell growth inhibitory properties of these compounds (Lawrence et al., 2003).
Catalysis and Material Science
Research on the encapsulation of molybdenum(VI) complexes with ligands derived from methoxybenzaldehydes in zeolite Y demonstrates the potential of such compounds in catalysis. These materials have shown efficiency in the oxidation of primary alcohols and hydrocarbons, indicating the utility of methoxybenzaldehyde derivatives in creating reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Spectroscopic and Structural Analysis
Studies on the synthesis and characterization of Schiff bases from methoxybenzaldehydes provide insights into the structural and spectroscopic properties of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of fluorophenoxymethyl-methoxybenzaldehydes in developing novel materials and molecules with desired properties (Yeap et al., 2003).
Eigenschaften
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVMJTWVLQTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

